molecular formula C13H15N3O2S B3050469 N1,N1-di(2-cyanoethyl)-4-methylbenzene-1-sulfonamide CAS No. 2619-16-1

N1,N1-di(2-cyanoethyl)-4-methylbenzene-1-sulfonamide

Cat. No.: B3050469
CAS No.: 2619-16-1
M. Wt: 277.34 g/mol
InChI Key: QQEHNFXDLPBZSJ-UHFFFAOYSA-N
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Description

N1,N1-di(2-cyanoethyl)-4-methylbenzene-1-sulfonamide (CAS 2619-16-1) is an organic compound belonging to the class of sulfonamide derivatives. It is also known as N,N-Bis(2-cyanoethyl)-4-methylbenzenesulfonamide and has a molecular formula of C13H15N3O2S and a molecular weight of 277.34 g/mol . The compound features a toluenesulfonamide core that is di-substituted at the nitrogen atom with 2-cyanoethyl groups. This structure aligns with the broader family of sulfonamides, which are a privileged scaffold in medicinal chemistry due to their versatile biological activities and presence in numerous therapeutic agents . Sulfonamide derivatives are extensively investigated in pharmaceutical research for their potential as enzyme inhibitors, receptor ligands, and antimicrobial agents . The specific substitution pattern on this compound makes it a valuable building block or intermediate in organic synthesis and drug discovery programs, particularly for the development of central nervous system (CNS)-active compounds and other pharmacologically relevant molecules . Researchers utilize this chemical for its potential to interact with various biological targets. Its physical and chemical properties, including a topological polar surface area of 93.3 Ų, are relevant for pre-formulation and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling in the early stages of drug development . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N,N-bis(2-cyanoethyl)-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2S/c1-12-4-6-13(7-5-12)19(17,18)16(10-2-8-14)11-3-9-15/h4-7H,2-3,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQEHNFXDLPBZSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CCC#N)CCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00949066
Record name N,N-Bis(2-cyanoethyl)-4-methylbenzene-1-sulfonamide
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Molecular Weight

277.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2619-16-1
Record name NSC23220
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Record name N,N-Bis(2-cyanoethyl)-4-methylbenzene-1-sulfonamide
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Record name 3,3'-(P-TOSYLIMINO)DIPROPIONITRILE
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Biological Activity

N1,N1-di(2-cyanoethyl)-4-methylbenzene-1-sulfonamide is a compound that has garnered attention for its potential biological activities. This article delves into its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by its sulfonamide group, which is known for its diverse biological activities. The presence of cyanoethyl groups can enhance the compound's reactivity and interaction with biological targets.

Chemical Structure

ComponentDescription
Chemical FormulaC12H14N4O2S
Molecular Weight278.33 g/mol
Functional GroupsSulfonamide, Cyanoethyl

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Sulfonamides are known to inhibit certain enzymes and pathways, particularly in microbial systems. The cyanoethyl groups may contribute to the compound's ability to form stable interactions with nucleophiles, leading to inhibition of target enzymes.

In Vitro Studies

Recent studies have demonstrated the compound's efficacy in inhibiting specific enzyme activities:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of carbonic anhydrase and other sulfonamide-sensitive enzymes.
  • Antimicrobial Activity : It has displayed antimicrobial properties against various bacterial strains, suggesting its utility as a therapeutic agent.

Cytotoxicity and Cell Viability

In cellular assays, the compound was evaluated for cytotoxic effects:

  • Cell Viability Assays : Studies indicated that at concentrations below 20 µM, this compound did not exhibit significant cytotoxicity in mammalian cell lines.
  • Toxicity Profiles : Further investigations are needed to fully understand the toxicity profile across different cell types.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of sulfonamides highlighted the effectiveness of this compound against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, showing a promising range for clinical applications.

Case Study 2: Enzyme Inhibition Mechanism

Research focused on the enzyme inhibition mechanism revealed that the compound acts as a competitive inhibitor for carbonic anhydrase. Kinetic studies using Lineweaver-Burk plots demonstrated significant inhibition at low micromolar concentrations.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Sulfonamide derivatives vary primarily in their N-substituents and aromatic ring modifications. Key structural analogues include:

Compound Name N-Substituents Aromatic Ring Substituents Key Features
Target Compound Two 2-cyanoethyl groups 4-methyl High polarity due to nitrile groups; potential for hydrogen bonding .
N1,N1-Dimethyl-3-amino-4-hydroxybenzene-1-sulfonamide Two methyl groups 3-amino, 4-hydroxy Polar hydroxyl and amino groups enhance solubility in aqueous media .
N,N-Diethyl-4-methylbenzene-1-sulfonamide Two ethyl groups 4-methyl Lower polarity compared to cyanoethyl derivatives; increased lipophilicity .
N-(2-Hydroxy-1,1-dimethylethyl)-4-methylbenzenesulfonamide Hydroxy-dimethylethyl 4-methyl Hydroxyl group enables hydrogen bonding; steric hindrance from dimethyl .
N1,N1-Di(2-cyanoethyl)-4-chloro-3-nitrobenzene-1-sulfonamide Two 2-cyanoethyl groups 4-chloro, 3-nitro Electron-withdrawing nitro and chloro groups enhance electrophilicity .

Key Structural Insights :

  • Polarity: The 2-cyanoethyl groups in the target compound increase polarity compared to alkyl (methyl, ethyl) substituents, improving solubility in polar solvents like DMF or acetonitrile .
  • Hydrogen Bonding : Nitrile groups can act as weak hydrogen bond acceptors, influencing crystal packing (e.g., intermolecular C–H⋯N interactions) and binding to biological targets .

Physicochemical Properties

A comparative analysis of physicochemical parameters reveals substituent-dependent trends:

Property Target Compound N,N-Diethyl-4-methyl Analogue N1,N1-Dimethyl-3-amino-4-hydroxy Analogue
Molecular Formula C₁₂H₁₄N₃O₂S C₁₁H₁₇NO₂S C₈H₁₂N₂O₃S
Molecular Weight (g/mol) 276.33 251.33 216.26
Polarity High (due to -CN) Moderate High (due to -NH₂ and -OH)
Melting Point Not reported ~120–125°C (predicted) >200°C (observed for similar hydroxy derivatives)

Notable Trends:

  • Thermal Stability: Hydroxy and amino substituents increase melting points due to intermolecular hydrogen bonding .
  • Solubility: Cyanoethyl groups enhance solubility in aprotic solvents but reduce water solubility compared to hydroxylated analogues .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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